methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Overview
Description
Methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H27N5O5S and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.17329015 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds were developed through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to structures with potential against various microorganisms. Some derivatives exhibited good or moderate antimicrobial activities, indicating their potential application in combating microbial infections (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Anticancer Evaluation
Synthesis and Anticancer Evaluation : Another study focused on synthesizing new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluating their anticancer activity. The research aimed to develop compounds capable of inhibiting cancer cell growth. Selected derivatives were tested against a panel of cancer cell lines, demonstrating their potential as leads for anticancer drug development (O. Bekircan, M. Kucuk, B. Kahveci, H. Bektaş, 2008).
Antioxidant Additives for Oils
Synthesis and Evaluation of Antioxidant Additives : Research into the development of new thiazoles as antioxidant additives for lubricating oils has also been conducted. The study involved synthesizing compounds with potential antioxidant properties that could enhance the performance and longevity of lubricating oils, highlighting the application of these chemical structures in industrial contexts (F. Amer, H. M. Hassan, E. B. Moawad, N. Shaker, 2011).
Tubulin Polymerization Inhibition
Tubulin Polymerization Inhibition : A specific compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This inhibition is crucial for anticancer activity, as it prevents cancer cells from successfully dividing by disrupting their microtubule formation, thereby inducing cell cycle arrest in cancer cells (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015).
Molecular Docking Studies
Molecular Docking Studies : Research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors included detailed studies of tautomeric properties, conformations, and mechanisms behind anti-cancer properties. Such studies contribute to understanding how these compounds interact with biological targets, informing the design of more effective cancer therapies (A. Karayel, 2021).
properties
IUPAC Name |
methyl 4-[[2-[[4-ethyl-5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c1-4-29-20(14-25-21(30)13-16-5-11-19(33-2)12-6-16)27-28-24(29)35-15-22(31)26-18-9-7-17(8-10-18)23(32)34-3/h5-12H,4,13-15H2,1-3H3,(H,25,30)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLLMOZQZUDMBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CNC(=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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